Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Description
Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C18H14BrFN2O3 and its molecular weight is 405.223. The purity is usually 95%.
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Biological Activity
Methyl 4-((2-bromobenzyl)amino)-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H14BrFN2O3 with a molecular weight of approximately 373.20 g/mol. The compound features a quinoline core with various substituents that contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various quinoline derivatives, including the compound . The following table summarizes the minimum inhibitory concentrations (MICs) against different bacterial strains:
Compound | Bacterial Strain | MIC (μM) |
---|---|---|
This compound | Mycobacterium tuberculosis | 0.4 - 19.24 |
Reference Compound (Rifampicin) | Mycobacterium tuberculosis | 0.1 - 1.0 |
The compound exhibited notable antitubercular activity, particularly in specific growth media, indicating its potential as a therapeutic agent against drug-resistant strains of M. tuberculosis .
Anticancer Activity
The anticancer effects of this compound have been investigated using various cancer cell lines, including MCF-7 (breast cancer) and others. The following table presents the cytotoxicity results:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 5 - 15 |
Control (Doxorubicin) | MCF-7 | 0.1 - 1.0 |
In vitro studies indicated that this compound significantly inhibited cell proliferation in MCF-7 cells, with an IC50 value ranging from 5 to 15 μM, demonstrating its potential as an anticancer agent .
The mechanism underlying the biological activity of this compound appears to involve the inhibition of key enzymes associated with bacterial and cancer cell metabolism. In particular:
- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
- Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies and Research Findings
In a recent study focusing on quinoline derivatives, this compound was tested against various drug-resistant strains of M. tuberculosis. The results indicated that it maintained potent activity against these strains without significant changes in MIC values compared to wild-type strains .
Another study highlighted its ability to inhibit cyclooxygenase enzymes (COX), which are implicated in inflammation and cancer progression . This dual action suggests that the compound could serve both as an anti-inflammatory agent and as a chemotherapeutic agent.
Properties
CAS No. |
1251617-00-1 |
---|---|
Molecular Formula |
C18H14BrFN2O3 |
Molecular Weight |
405.223 |
IUPAC Name |
methyl 4-[(2-bromophenyl)methylamino]-7-fluoro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H14BrFN2O3/c1-25-18(24)15-16(21-9-10-4-2-3-5-13(10)19)12-7-6-11(20)8-14(12)22-17(15)23/h2-8H,9H2,1H3,(H2,21,22,23) |
InChI Key |
CNNJUXAMLYQBLN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C(C=C(C=C2)F)NC1=O)NCC3=CC=CC=C3Br |
solubility |
not available |
Origin of Product |
United States |
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